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Get Quote

Muvalaplin works through a unique mechanism by disrupting a specific protein-protein interaction to

prevent Lp(a) particle formation.

Lp(a) Formation Pathway: Lp(a) is assembled in a two-step process. First, apolipoprotein(a)

(apo(a)) and apolipoprotein B-100 (apo B-100) on an LDL-like particle associate non-covalently.
Second, a covalent disulfide bond forms between them, creating the mature Lp(a) particle [1] [2].

Molecular Target: Muvalaplin is designed to mimic naturally occurring apo(a) variants that cannot
bind to apo B-100 [1]. It acts during the first step of assembly by specifically blocking the non-covalent

interaction between apo(a) and apo B-100, thereby preventing Lp(a) formation [1] [3].
Selectivity: A key design feature is its selectivity for apo(a) over the structurally similar protein

plasminogen, which is crucial for fibrinolysis. Clinical trials have confirmed no clinically significant
changes in plasminogen levels or activity [1] [2] [3].

The following diagram illustrates this targeted mechanism and the subsequent clinical development pathway.
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Molecular Mechanism of Muvalaplin

Clinical Development Pathway

Apolipoprotein(a) (apo(a))

Mature Lp(a) Particle

1. Non-covalent
binding

Apolipoprotein B-100 (on LDL particle)

2. Covalent bond

Muvalaplin (Oral Inhibitor)

Binds to apo(a) Prevents interaction

Phase 1 (2023)
Safety & PK/PD in 114 healthy participants

→ 65% Lp(a) reduction in 14 days

Phase 2 KRAKEN (2024)
Efficacy in 233 high-CV-risk patients

→ Up to 85.8% Lp(a) reduction in 12 weeks

Future Phase 3
Cardiovascular outcomes trials required

Click to download full resolution via product page

Muvalaplin inhibits Lp(a) formation by blocking apo(a)-apo B100 interaction, advancing through clinical

trials with demonstrated efficacy.

Quantitative Clinical Trial Data

Clinical trials have demonstrated that muvalaplin produces significant, dose-dependent reductions in Lp(a)

levels.
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Table 1: Phase 1 Clinical Trial Results (14-day dosing) [1] [3]

Daily Dose Lp(a) Reduction (Placebo-adjusted) Key Pharmacokinetic Findings

| 30 mg - 800 mg | Up to 65% | Half-life: 70 to 414 hours Effect onset: Within 24 hours of first dose Result:

~93% of participants achieved Lp(a) < 50 mg/dL |

Table 2: Phase 2 KRAKEN Trial Results (12-week dosing in high-risk patients) [4] [5] [6]

Daily
Dose

Lp(a) Reduction (Intact
Assay)

Lp(a) Reduction (Traditional
Assay)

Apolipoprotein B
Reduction

10 mg 47.6% 40.4% 8.9%

60 mg 81.7% 70.0% 13.1%

240 mg 85.8% 68.9% 16.1%

Experimental Design and Key Methodologies

For researchers designing related studies, the following summarizes the key methodologies from the pivotal

trials.

Study Designs: Both Phase 1 and 2 trials were randomized, double-blind, and placebo-
controlled [1] [4]. Phase 1 included single and multiple ascending dose parts in healthy participants
[1] [3]. The Phase 2 KRAKEN trial enrolled patients with elevated Lp(a) (≥175 nmol/L) and high

cardiovascular risk (established ASCVD, diabetes, or familial hypercholesterolemia) [4] [6].
Key Biomarker Assays: Lp(a) was measured using two distinct methods [4] [5]:

Intact Lp(a) assay: Measures only apo(a) that is incorporated into the Lp(a) particle. This more
accurately reflects drug efficacy.

Traditional apo(a)-based assay: Measures total circulating apo(a), both particle-bound and
free. This method may underestimate efficacy as it detects muvalaplin-bound apo(a).

Safety and Tolerability Assessments: Comprehensive monitoring included adverse events, clinical
laboratory evaluations (liver function, plasminogen activity), vital signs, and 12-lead ECG [1].

Muvalaplin's pharmacokinetics were estimated via noncompartmental analysis of plasma
concentration-time data [1].
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Future Research and Key Considerations

Next Development Steps: The promising Phase 2 results support the progression to larger Phase 3
cardiovascular outcomes trials to definitively determine if muvalaplin-induced Lp(a) lowering

reduces the risk of heart attacks and strokes [4] [5].
Assay Selection for Research: The observed discrepancy in Lp(a) reduction between the two assay

types highlights a critical consideration for future clinical studies. Reliable measurement of Lp(a)
during muvalaplin treatment requires an assay insensitive to free, drug-bound apo(a) [2] [7].

Competitive Landscape: Muvalaplin is the first oral agent in development that directly inhibits Lp(a)
assembly. Other approaches in advanced clinical trials (e.g., olpasiran, pelacarsen) are injectable

therapies that target hepatic synthesis of apo(a) via antisense oligonucleotides or small interfering
RNA (siRNA) [2] [7].

In summary, muvalaplin is a pioneering oral therapeutic that directly inhibits Lp(a) particle formation. Its

progression into large-scale outcome trials will be crucial for establishing its role in managing cardiovascular

risk associated with elevated Lp(a).

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.appliedclinicaltrialsonline.com/view/muvalaplin-lipoprotein-cardiovascular-disease-patients
https://www.appliedclinicaltrialsonline.com/view/muvalaplin-lipoprotein-cardiovascular-disease-patients
https://atm.amegroups.org/article/view/137644/html
https://www.smolecule.com/products/b12873764#what-is-muvalaplin-and-how-does-it-work
https://www.smolecule.com/products/b12873764#what-is-muvalaplin-and-how-does-it-work
https://www.smolecule.com/products/b12873764#what-is-muvalaplin-and-how-does-it-work
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12873764?utm_src=pdf-bulk
https://www.smolecule.com/products/s12873764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

